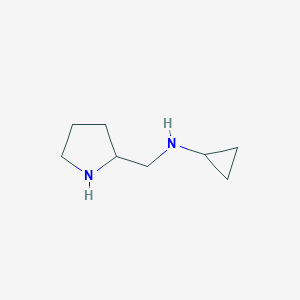

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a compound that has attracted interest due to its unique structure, which integrates a pyrrolidine ring and a cyclopropane moiety. This structural arrangement lends the compound distinct chemical and physical properties, making it a subject of various synthetic and analytical studies.

Synthesis Analysis

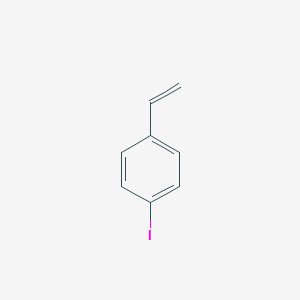

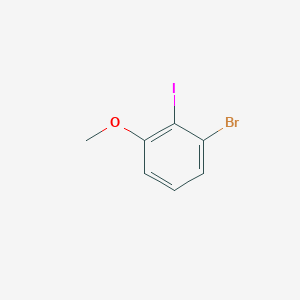

The synthesis of pyrrolidine derivatives, including compounds like N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, can be achieved through several methods. One approach involves the diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, resulting in products with a cis relationship between substituents at the 2- and 5-positions with high diastereoselectivity (Carson & Kerr, 2005). Another method utilizes N-O tethered carbenoid cyclopropanation to synthesize cyclopropyl-fused pyrrolidines, showcasing the utility of this methodology in creating complex heterocyclic structures (Kalia et al., 2013).

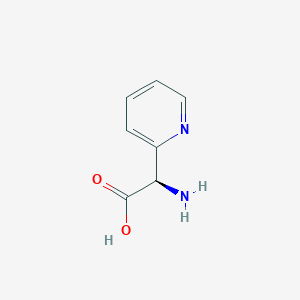

Molecular Structure Analysis

The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine and related compounds involves a close examination of their cyclopropyl-fused pyrrolidine frameworks. These structures are characterized by the presence of multiple stereogenic centers, a feature that significantly influences their chemical reactivity and interactions (Kalia et al., 2013).

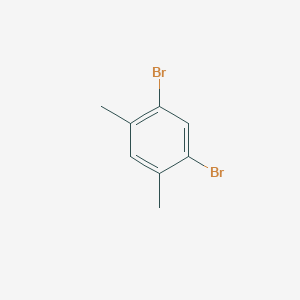

Chemical Reactions and Properties

The chemical reactions involving N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are diverse, ranging from cyclopropanation reactions to more complex rearrangements. For instance, the rhodium-catalyzed cyclopropanation using ene-yne-imino ether compounds as precursors of (2-pyrrolyl)carbenoids highlights the synthetic versatility of these compounds (Nishino et al., 2003). Additionally, the photochemical rearrangement of N-cyclopropylimine-1-pyrroline demonstrates a novel reaction pathway leading to pyrrolines with regiospecificity (Campos et al., 2001).

Physical Properties Analysis

The physical properties of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are influenced by their molecular structure, particularly the presence of cyclopropane and pyrrolidine moieties. These structural features affect the compound's solubility, boiling point, and melting point, although specific data on N-(Pyrrolidin-2-ylmethyl)cyclopropanamine itself might not be readily available without empirical testing.

Chemical Properties Analysis

The chemical properties of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives are characterized by their reactivity towards various chemical transformations, including cycloaddition reactions, functionalization of the cyclopropane ring, and the formation of complex heterocyclic structures. The reactivity patterns of these compounds are crucial for their application in synthetic organic chemistry and the development of new methodologies (Kalia et al., 2013); (Nishino et al., 2003).

科学的研究の応用

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is widely used in medicinal chemistry for developing compounds to treat human diseases. This interest stems from its ability to explore the pharmacophore space efficiently due to sp3-hybridization, its contribution to stereochemistry, and increased three-dimensional coverage due to the phenomenon called “pseudorotation”. Pyrrolidine derivatives, including N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, have shown target selectivity and biological activity, leveraging the stereochemistry and spatial orientation of substituents to achieve different biological profiles. These compounds are synthesized either by constructing the ring from different precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives, highlighting their versatility and potential in drug development (Li Petri et al., 2021).

Nootropic Drugs and Cholinergic Mechanisms

Nootropic drugs, including pyrrolidinone derivatives, have shown interactions with brain cholinergic mechanisms, implicating their potential therapeutic use in cognitive enhancement. These drugs prevent or reverse the disruptive effects of scopolamine and other agents on learning and memory in both animals and humans, indicating their role in modulating cholinergic pathways. The review of these interactions and their relationship with cognitive processes points to the importance of the pyrrolidine scaffold in developing compounds for neuroprotection and cognitive enhancement, with implications for the treatment of various CNS disorders (Pepeu & Spignoli, 1989).

Pyrrolizidine Alkaloids in Medicinal Plants

Pyrrolizidine alkaloids (PAs), which are secondary metabolites found in certain plant families, have been studied for their biological and pharmacological activities. These compounds serve as chemical defenses for plants but have also raised concerns due to their toxicity. Research into the biosynthesis and diversity of PAs, particularly in the tribe Senecioneae, has provided insights into their evolution and potential medicinal applications. The identification of homospermidine synthase as a key enzyme in PA biosynthesis highlights the biochemical pathways involved and the possibility of leveraging these pathways for drug discovery (Langel, Ober, & Pelser, 2011).

Bioactive Pyrrole-based Compounds

The pyrrole nucleus, a core component of many drugs, has been extensively explored in medicinal chemistry. Pyrrole and its hetero-fused derivatives have demonstrated significant anticancer, antimicrobial, and antiviral activities, with specific targets identified for their biological activity. This review underscores the importance of the pyrrole nucleus as a pharmacophore unit in drug design, pointing to the potential of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine and related compounds in developing new therapeutic agents (Li Petri et al., 2020).

特性

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine | |

CAS RN |

1226215-03-7 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)